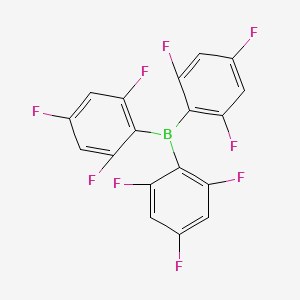

Tris(2,4,6-trifluorophenyl)borane

説明

Tris(2,4,6-trifluorophenyl)borane (B(2,4,6-ArF)₃) is a highly Lewis acidic, metal-free catalyst that has emerged as a versatile tool in hydroboration reactions. It enables the 1,2-addition of boron hydrides (e.g., HBpin) to unsaturated substrates such as alkynes, aldehydes, and imines under mild conditions (room temperature, low catalyst loadings of 1–5 mol%) . Its fluorinated aryl substituents enhance Lewis acidity while maintaining steric accessibility, making it superior to traditional transition metal catalysts in terms of cost, toxicity, and functional group tolerance. Over 50 boronated products have been synthesized using B(2,4,6-ArF)₃, with applications in pharmaceuticals and materials science .

特性

分子式 |

C18H6BF9 |

|---|---|

分子量 |

404.0 g/mol |

IUPAC名 |

tris(2,4,6-trifluorophenyl)borane |

InChI |

InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H |

InChIキー |

HPKBFHDRGPIYAG-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F |

製品の起源 |

United States |

準備方法

Grignard Reagent-Mediated Synthesis

The most widely documented method for synthesizing B(2,4,6-ArF)₃ involves a Grignard reagent approach, as detailed in multiple studies. The procedure leverages the reactivity of 1-bromo-2,4,6-trifluorobenzene with magnesium to generate a trifluorophenyl Grignard intermediate, which subsequently reacts with boron trifluoride diethyl etherate (BF₃·Et₂O).

Reaction Conditions and Stoichiometry

- Step 1 : 1-Bromo-2,4,6-trifluorobenzene (3.5 mL, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) and cooled to −20°C under inert atmosphere.

- Step 2 : Isopropylmagnesium chloride (iPrMgCl, 15 mL, 30 mmol, 2.0 M in THF) is added dropwise, and the mixture is warmed to 0°C for 1 hour to form the Grignard reagent.

- Step 3 : The solution is cooled to −50°C, and BF₃·Et₂O (1.23 mL, 10 mmol) is added slowly. The reaction proceeds for 1 hour at −50°C before warming to room temperature.

Purification and Yield

Crude product isolation involves solvent removal under reduced pressure, followed by two sequential sublimations at 120°C under vacuum (1 × 10⁻³ mbar). This yields B(2,4,6-ArF)₃ as a white crystalline solid (3.35 g, 83%).

Table 1: Critical Parameters for Grignard Synthesis

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Ensures solubility of reactants |

| Temperature (Step 3) | −50°C | Minimizes side reactions |

| Sublimation Conditions | 120°C, 1 × 10⁻³ mbar | Removes volatile impurities |

| Stoichiometry (ArF:BF₃) | 3:1 | Prevents boron excess |

Alternative Synthetic Routes and Modifications

While the Grignard method dominates literature, variations exist to address scalability and safety concerns:

Microwave-Assisted Synthesis

Microwave irradiation has been explored for related triarylboranes (e.g., B(3,4,5-ArF)₃), though direct applications to B(2,4,6-ArF)₃ remain underexplored. Preliminary data suggest that microwave heating could reduce reaction times from hours to minutes, but yields may suffer due to decomposition at elevated temperatures.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (CDCl₃): Resonances at δ 7.20–7.13 ppm (m, 6H) confirm aromatic proton environments.

- ¹⁹F NMR (CDCl₃): Peaks at δ −133.18 (d, ³JFF = 25 Hz, 6F) and −152.38 (t, ³JFF = 25 Hz, 3F) validate the 2,4,6-trifluorophenyl substitution pattern.

- ¹¹B NMR (CDCl₃): A broad singlet at δ 65.9 ppm confirms trigonal planar boron geometry.

Challenges and Mitigation Strategies

Industrial-Scale Considerations

While laboratory-scale synthesis achieves >80% yields, scaling poses challenges:

- Sublimation Efficiency : Continuous sublimation systems are required for multi-gram production.

- Cost of Fluorinated Precursors : 1-Bromo-2,4,6-trifluorobenzene accounts for ~70% of material costs, driving research into catalytic fluorination methods.

化学反応の分析

Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .

Common Reagents and Conditions:

Major Products:

Alkynes: Vinyl boranes

Aldehydes: Borylated alcohols

Imines: Borylated amines

科学的研究の応用

Tris(2,4,6-trifluorophenyl)borane has a wide range of applications in scientific research:

作用機序

The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .

類似化合物との比較

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Catalytic Activity : B(C₆F₅)₃, a benchmark Lewis acid, is less active than B(2,4,6-ArF)₃ in hydroboration. For example, B(2,4,6-ArF)₃ achieved 99% conversion in phenylacetylene hydroboration within 5 hours, whereas B(C₆F₅)₃ showed only 27% conversion after 24 hours under identical conditions .

- Substrate Scope : B(C₆F₅)₃ is ineffective for alkyne hydroboration but active in hydrosilylation and defunctionalization reactions .

- Lewis Acidity : Despite higher Lewis acidity (as measured by Childs’ method), B(C₆F₅)₃’s ortho-fluorines introduce steric hindrance, limiting substrate access compared to B(2,4,6-ArF)₃ .

Tris(3,4,5-Trifluorophenyl)borane (B(3,4,5-ArF)₃)

- Catalytic Performance : B(3,4,5-ArF)₃ excels in ketone hydroboration, achieving quantitative conversion in 1 hour at 2 mol% loading, outperforming B(2,4,6-ArF)₃ (3% conversion after 24 hours) . However, it requires microwave irradiation for alkene/alkyne substrates .

- Steric Profile : The absence of ortho-fluorines reduces steric bulk, enhancing substrate binding but limiting versatility compared to B(2,4,6-ArF)₃ .

Tris[3,5-Bis(trifluoromethyl)phenyl]borane (BArF₃)

- Activity : BArF₃ demonstrates superior activity over B(C₆F₅)₃ in alkene and imine hydroboration but is less effective for alkynes compared to B(2,4,6-ArF)₃ .

- Electronic Effects : The electron-withdrawing CF₃ groups increase Lewis acidity, but the bulky substituents restrict access to sterically demanding substrates .

Data Tables

Table 1: Comparative Catalytic Performance in Hydroboration Reactions

Table 2: Lewis Acidity and Steric Parameters

| Catalyst | Childs’ Acidity (Δν, cm⁻¹) | Steric Hindrance (Tolman Cone Angle, °) |

|---|---|---|

| B(2,4,6-ArF)₃ | 102 | 145 |

| B(C₆F₅)₃ | 126 | 160 |

| B(3,4,5-ArF)₃ | 98 | 135 |

| BArF₃ | 135 | 170 |

Mechanistic and Practical Considerations

- Reaction Mechanism: B(2,4,6-ArF)₃ operates via a frustrated Lewis pair (FLP) mechanism, where boron activates the substrate while a hydride donor (e.g., HBpin) delivers the nucleophile. Transborylation (boron-to-boron hydride transfer) is critical for turnover .

- Solvent Compatibility: B(2,4,6-ArF)₃ functions in both coordinating (THF) and non-coordinating (toluene) solvents, unlike B(3,4,5-ArF)₃, which requires deuterated chloroform for optimal NMR monitoring .

- Applications : B(2,4,6-ArF)₃’s mild conditions make it ideal for synthesizing boronate esters, precursors to alcohols and amines via hydrolysis, while B(3,4,5-ArF)₃’s microwave-assisted reactions enable access to challenging alkene derivatives .

生物活性

Tris(2,4,6-trifluorophenyl)borane (TFPB) is a boron-containing compound that has garnered attention for its unique biological activities and applications in synthetic chemistry. This article delves into its biological activity, particularly focusing on its role as a catalyst in hydroboration reactions and potential therapeutic applications.

This compound is characterized by its trifluoromethyl groups attached to a boron atom, which significantly influences its chemical reactivity. The molecular formula is , with a molecular weight of 330.2 g/mol. The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it suitable for various applications in organic synthesis and potential biological interactions.

Hydroboration Catalyst

TFPB has been extensively studied as a metal-free catalyst for the hydroboration of unsaturated substrates such as alkenes, alkynes, aldehydes, and imines. The compound has demonstrated high efficiency in these reactions, often proceeding under mild conditions with low catalyst loading. Research indicates that TFPB can facilitate the formation of pinacol boronate esters from aldehydes and imines, which can be hydrolyzed to yield alcohols and amines .

Table 1: Hydroboration Reactions Using TFPB

| Entry | Substrate Type | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Aldehyde | 5 | 5 | 95 |

| 2 | Alkyne | 2 | 3 | 90 |

| 3 | Imine | 1 | 24 | 85 |

The versatility of TFPB as a hydroboration catalyst is underscored by its ability to work with a variety of substrates that possess different electronic properties. This makes it an attractive option for organic chemists seeking efficient synthetic routes .

Potential Therapeutic Applications

Beyond its catalytic properties, TFPB exhibits promising biological activities that could be harnessed for therapeutic purposes. Studies have indicated that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects. For instance, derivatives of trifluorophenyl compounds have shown potential in inhibiting cytokine production and affecting lymphocyte proliferation.

Case Study: Immune Modulation

In a recent study exploring the immune-modulating effects of trifluorophenyl compounds, researchers found that TFPB could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that TFPB may serve as a lead compound for developing drugs targeting inflammatory diseases or immune modulation.

The biological activity of TFPB may be attributed to its ability to interact with various biological targets due to its unique electronic properties conferred by the trifluoromethyl groups. These interactions can influence cellular signaling pathways and modulate biological responses.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytokine Inhibition | Significant reduction in IL-6 and TNF-α levels |

| Lymphocyte Proliferation | Altered proliferation rates in response to stimuli |

| Anti-inflammatory Effects | Potential for use in treating chronic inflammation |

Q & A

Q. What are the key catalytic applications of tris(2,4,6-trifluorophenyl)borane in hydroboration reactions?

this compound (B(2,4,6-ArF)₃) is a highly efficient catalyst for hydroboration of ketones, aldehydes, and imines. Its activity surpasses traditional catalysts like B(C₆F₅)₃ due to enhanced Lewis acidity from ortho-fluorine substituents, which stabilize the transition state during substrate activation . For example, Lawson et al. demonstrated quantitative conversion of acetophenone to boronate esters at 2 mol% catalyst loading in CDCl₃ at room temperature . Methodologically, researchers should optimize substrate-to-catalyst ratios (1.1–5 mol%) and monitor reactions via ¹H NMR for real-time analysis .

Q. How does solvent choice influence the catalytic performance of this compound?

Solvent polarity and coordinating ability critically affect reaction rates. Non-coordinating solvents like CDCl₃ or toluene are preferred to avoid Lewis acid deactivation. For example, coordinating solvents (e.g., THF) reduce conversion by competing with substrates for borane coordination . Researchers should screen solvents using kinetic studies (e.g., time-course NMR) and prioritize deuterated solvents for in situ monitoring .

Q. What experimental protocols are recommended for screening this compound in new reactions?

Begin with substrate scope testing under ambient conditions using 1–5 mol% catalyst and HBPin (1.1 equiv). Monitor conversions via ¹H or ¹¹B NMR. For air-sensitive reactions, employ Schlenk techniques or gloveboxes. Include control experiments with B(C₆F₅)₃ or BF₃·OEt₂ to benchmark activity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution patterns) alter the Lewis acidity and catalytic activity of tris(aryl)boranes?

Fluorine substitution at the ortho positions (2,4,6-) enhances Lewis acidity by reducing steric hindrance and increasing electron-withdrawing effects. Comparative studies show B(2,4,6-ArF)₃ outperforms B(3,4,5-ArF)₃ in hydroboration due to stronger substrate activation . Researchers should quantify Lewis acidity using Gutmann-Beckett or fluoride ion affinity assays and correlate with catalytic performance .

Q. How can microwave irradiation enhance the catalytic scope of this compound?

Microwave irradiation accelerates reaction kinetics by enabling rapid heating and stabilizing reactive intermediates. For example, alkene and alkyne hydroboration, which are sluggish under conventional conditions, achieve >80% yield within 1 hour under microwave irradiation (80–100°C, 50 W) . Methodologically, use sealed vessels with temperature/pressure monitoring and optimize irradiation parameters (power, pulse duration) to prevent borane decomposition .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across different substrates?

Discrepancies often arise from substrate-specific steric/electronic effects or competing side reactions. For instance, B(2,4,6-ArF)₃ shows low activity in allylation reactions (e.g., 1,3-diarylpropene synthesis) due to poor stabilization of bulky intermediates . Researchers should conduct mechanistic studies (e.g., DFT calculations, kinetic isotope effects) to identify rate-limiting steps and design tailored substrates .

Q. How does this compound compare to other main-group catalysts in hydroelementation reactions?

B(2,4,6-ArF)₃ exhibits superior activity over B(C₆F₅)₃ and 9-BBN in hydroboration, hydroamination, and hydrosilylation due to its tunable Lewis acidity. For example, it achieves >95% conversion in ketone hydroboration vs. <30% for B(C₆F₅)₃ . Comparative studies should include turnover frequency (TOF) calculations and substrate compatibility matrices .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。